molecular formula C19H20Cl2N2O2 B2630375 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride CAS No. 854127-90-5

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride

Cat. No.: B2630375
CAS No.: 854127-90-5
M. Wt: 379.28
InChI Key: GUISTZFSXPSDQO-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine derivatives are a broad class of chemical compounds, many with important pharmacological properties .

Scientific Research Applications

Potential Anticancer Applications

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, as part of the chromone family, has shown potential in the development of anticancer drugs. Chromones provide a backbone structure for synthesizing potent anticancer drugs. A study focusing on 3-(N-cyclicamino)chromones, a closely related compound, demonstrated high tumor specificity without inducing apoptosis, indicating potential for cytostatic growth inhibition with lower cytotoxicity against normal cells compared to other anticancer drugs like doxorubicin (Shi et al., 2018).

Neuroleptic Activity

Compounds similar to this compound have been studied for their neuroleptic-like activities. A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which share structural similarities, were synthesized and evaluated for potential neuroleptic activity. Some of these compounds showed neuroleptic effects potentially based on an antidopaminergic property, indicating the relevance of this chemical class in the development of novel neuroleptics (Hino et al., 1988).

Antiplatelet and Antithrombotic Properties

The chromone family, to which this compound belongs, has been investigated for its antiplatelet properties. One study synthesized a series of antiplatelet 2-morpholinylchromones, finding potent inhibitors of ADP-induced platelet aggregation. Some derivatives, including compounds structurally related to this compound, were active in preventing platelet-dependent thrombus formation, suggesting their potential application in cardiovascular disorders (Morris et al., 1993).

Analgesic Properties

Related compounds in the chromone family have been screened for analgesic properties. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which bear resemblance to this compound, demonstrated significant analgesic activities, suggesting potential for pain management applications (Manoury et al., 1979).

Anticonvulsant and Antimicrobial Activities

Another study synthesized derivatives of 4H-pyran-4-one for evaluating potential anticonvulsant activity. Mannich bases prepared from substituted piperazine derivatives showed promising results in anticonvulsant tests. Some compounds within this chemical class also exhibited antimicrobial activities against various bacteria and fungi (Aytemir et al., 2004).

Neuroprotective Effects

Bay X 3702, a compound closely related to this compound, demonstrated neuroprotective potency. This compound inhibited ischemia-induced excessive release of glutamate and was effective in rescuing cultured hippocampal neurons subjected to excitotoxic damage. This indicates the potential of this chemical class in treating conditions like ischemic stroke or brain trauma (Semkova et al., 1998).

Future Directions

The future directions for research and development involving this compound would depend on its specific properties and potential applications. Piperazine derivatives are a broad class of compounds with many potential uses in fields such as medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as JAK2 and FLT3, inhibiting their activity and thereby affecting various cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, which prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to changes in cell signaling pathways and other biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in certain cancer cell lines by arresting the cell cycle in the G1/S phase . This effect is achieved through the inhibition of JAK2 and FLT3, which are critical for cell proliferation and survival. Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as JAK2 and FLT3, inhibiting their catalytic activity . This inhibition is achieved through the formation of stable complexes between the compound and the enzymes, which prevents substrate binding and subsequent enzymatic reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its inhibitory effects on target enzymes without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including alterations in liver and kidney function. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which can further interact with cellular components and influence metabolic flux. The compound’s effects on metabolite levels and metabolic pathways are critical for understanding its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of the compound within specific tissues are influenced by these transport mechanisms, which play a crucial role in determining its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and regulatory proteins. Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUISTZFSXPSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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